

Preclinical Profile of (-)-Vorozole: A Technical Guide for Breast Cancer Research

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For Researchers, Scientists, and Drug Development Professionals

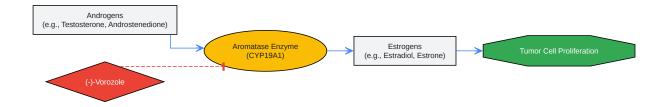
Executive Summary

(-)-Vorozole is a potent and selective third-generation non-steroidal aromatase inhibitor that has demonstrated significant preclinical efficacy in the context of estrogen receptor-positive (ER+) breast cancer. By competitively binding to the cytochrome P450 heme component of the aromatase enzyme, (-)-vorozole effectively blocks the conversion of androgens to estrogens, a critical driver of proliferation in hormone-sensitive breast tumors. This technical guide provides a comprehensive overview of the key preclinical data for (-)-vorozole, including detailed experimental methodologies, quantitative efficacy and selectivity data, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: Aromatase Inhibition

(-)-Vorozole exerts its anti-tumor effect by potently and selectively inhibiting aromatase (CYP19A1), the key enzyme responsible for estrogen biosynthesis. This inhibition leads to a depletion of circulating and intratumoral estrogens, thereby depriving ER+ breast cancer cells of their primary growth stimulus.





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Figure 1: Mechanism of Aromatase Inhibition by (-)-Vorozole.

In Vitro Efficacy and Selectivity

The potency and selectivity of (-)-vorozole have been characterized in various in vitro assays.

Aromatase Inhibition

(-)-Vorozole demonstrates nanomolar potency in inhibiting aromatase activity from different tissue sources.

Enzyme Source	IC50 (nM)	Reference
Human Placental Aromatase	1.38	[1]
Cultured Rat Ovarian Granulosa Cells	0.44	[1]

Selectivity Profile

To assess its specificity, (-)-vorozole was tested against a panel of other human liver cytochrome P450 enzymes. The data indicates a high degree of selectivity for aromatase.[2][3]



Cytochrome P450 Enzyme	IC50 (μM)	Reference
CYP1A1	0.469	[2][3]
CYP2A6	24.4	[2][3]
CYP3A4	98.1	[2][3]
CYP1A2	321	[3]

In Vivo Efficacy in Breast Cancer Models

Preclinical in vivo studies have corroborated the potent anti-tumor activity of (-)-vorozole in established models of hormone-dependent breast cancer.

DMBA-Induced Mammary Carcinoma Model

In the 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary carcinoma model, a well-established model for hormone-sensitive breast cancer, (-)-vorozole treatment led to significant tumor regression.

Treatment Group	Dosage	Tumor Response	Reference
(-)-Vorozole	2.5 mg/kg	100% regression	[4]
(-)-Vorozole	0.32 mg/kg	60% regression	[4]
(-)-Vorozole	0.08 mg/kg	20% regression	[4]

Effects on Cell Proliferation and Apoptosis in Vivo

Treatment with (-)-vorozole in the DMBA-induced model resulted in a dose- and timedependent decrease in tumor cell proliferation and an increase in apoptosis.[4]

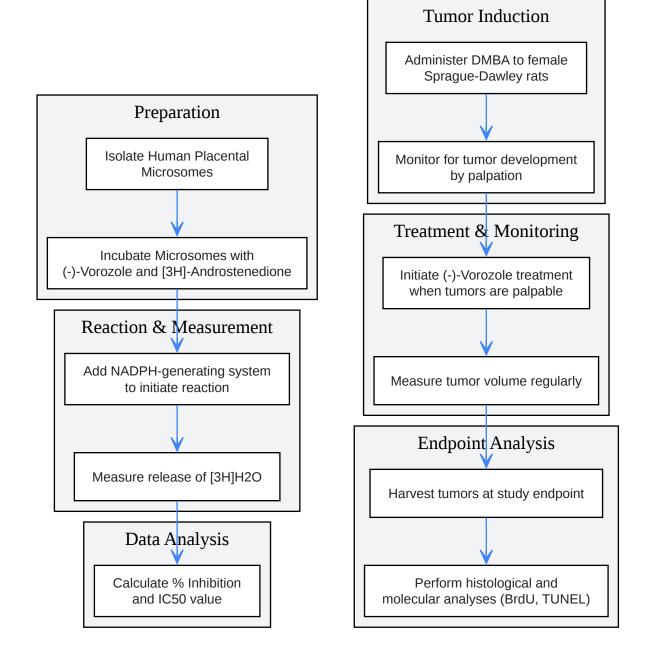


Parameter	Effect of (-)-Vorozole	Reference
Cell Proliferation (BrdU labeling)	Time- and dose-dependent decrease	[4]
Apoptosis (TUNEL assay)	Sharp increase in early phase (2-4 days)	[4]
Non-apoptotic cell death	Increase in later phase (10 days)	[4]

Experimental Protocols Human Placental Aromatase Inhibition Assay

This assay is a standard method for evaluating the inhibitory potential of compounds on aromatase activity.





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